molecular formula C6H6N2O3 B12364106 methyl 5-oxo-2H-pyrazine-2-carboxylate

methyl 5-oxo-2H-pyrazine-2-carboxylate

Cat. No.: B12364106
M. Wt: 154.12 g/mol
InChI Key: ONWMVHQVAYWGID-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2H-pyrazine-2-carboxylate is a heterocyclic compound with a pyrazine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-oxo-2H-pyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-2H-pyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-oxo-2H-pyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 5-oxo-2H-pyrazine-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-2H-pyran-5-carboxylate: Another heterocyclic compound with similar reactivity.

    Pyrazine-2-carboxylic acid: A related compound with a similar structure but different functional groups.

    5-Methyl-2-pyrazinecarboxylic acid: A derivative with a methyl group at the 5-position.

Uniqueness

Methyl 5-oxo-2H-pyrazine-2-carboxylate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

methyl 5-oxo-2H-pyrazine-2-carboxylate

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h2-4H,1H3

InChI Key

ONWMVHQVAYWGID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=NC(=O)C=N1

Origin of Product

United States

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